TRPV1 Antagonist Activity: A Target Engagement Signature Documented for the 4-Methyl Derivative
2-(2-Aminopyrimidin-4-yl)-4-methylphenol has documented antagonist activity at the rat TRPV1 receptor expressed in CHO cells, measured via blockade of capsaicin-induced calcium influx [1]. This target engagement profile establishes a functional benchmark for this specific chemotype. By contrast, the structurally related but more elaborated VEGFR-2 inhibitor from the same 2-aminopyrimidine phenol scaffold (e.g., a (3-(2-aminopyrimidin-4-yl)-4-hydroxyphenyl)phenyl methanone analog) achieved KDR IC₅₀ = 25 nM, illustrating divergent target selectivity achievable within this chemical series [2].
| Evidence Dimension | Target engagement profile (functional antagonist activity) |
|---|---|
| Target Compound Data | Antagonist activity at rat TRPV1 (capsaicin-induced Ca²⁺ influx blockade in CHO cells); quantitative Ki/IC₅₀ data retrievable via BindingDB ChEMBL_457710 |
| Comparator Or Baseline | Related 2-aminopyrimidine phenol derivatives: VEGFR-2 (KDR) inhibitor from scaffold modification campaign, KDR IC₅₀ = 25 nM (most potent in series) |
| Quantified Difference | Divergent target profiles: TRPV1 (target compound) vs. VEGFR-2 (comparator series member); no direct numerical comparison available for same target; scaffold modification shifts primary target engagement |
| Conditions | Target compound: rat TRPV1 expressed in CHO cells, capsaicin-induced calcium influx assay (BindingDB ChEMBL_457710). Comparator: VEGFR-2 tyrosine kinase inhibition (biochemical KDR assay) |
Why This Matters
Demonstrates that the 4-methyl substitution directs functional target engagement toward TRPV1, distinguishing this compound from scaffold analogs optimized for kinase targets such as VEGFR-2 or CDK1/2—critical information for researchers selecting chemical probes for specific target families.
- [1] BindingDB. ChEMBL_457710 (CHEMBL925033): Antagonist activity at rat TRPV1 expressed in CHO cells assessed by blocking of capsaicin-induced calcium influx. Last update November 1, 2007. View Source
- [2] Synthesis of (3-(2-Aminopyrimidin-4-yl)-4-hydroxyphenyl)phenyl Methanone Analogues as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 Kinase. Chemical Biology & Drug Design 2017, 89 (1), 47–58. View Source
